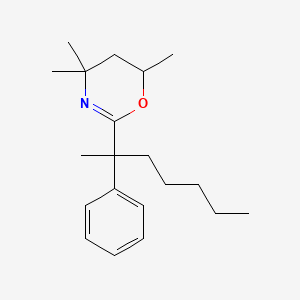
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This compound is characterized by its unique structural features, including multiple methyl groups and a phenyl-substituted heptane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted heptanone with an amine and a formaldehyde source under acidic or basic conditions to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxazines with different substituents or structural variations. Examples could be:
- 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-1,3-oxazine
- 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-thiazine
Uniqueness
The uniqueness of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
30078-62-7 |
|---|---|
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C20H31NO/c1-6-7-11-14-20(5,17-12-9-8-10-13-17)18-21-19(3,4)15-16(2)22-18/h8-10,12-13,16H,6-7,11,14-15H2,1-5H3 |
InChI Key |
SJMLSIHUNKBXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C1=CC=CC=C1)C2=NC(CC(O2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















